7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine
Overview
Description
7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen. The specific structure of this compound includes a quinoline and acridine moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of quinoline derivatives with acridine derivatives in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and acridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline- and acridine-based compounds, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione: Another compound with a similar structure but different functional groups.
Quinacridone: A related compound used extensively in the pigment industry.
Uniqueness
7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine stands out due to its specific arrangement of phenyl groups and its ability to undergo a wide range of chemical reactions. Its unique structure also makes it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
7,14-diphenyl-6,13-dihydroquinolino[2,3-b]acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2/c1-3-11-21(12-4-1)31-23-15-7-9-17-27(23)33-29-20-26-30(19-25(29)31)34-28-18-10-8-16-24(28)32(26)22-13-5-2-6-14-22/h1-18H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGTXWNMRKJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N=C2CC4=C(C5=CC=CC=C5N=C41)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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